Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate
Description
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 5 and a tert-butyl carbamate group at position 2. This structure confers unique reactivity and functional versatility, making it valuable in medicinal chemistry and drug discovery. Key characteristics include:
- Molecular formula: C₈H₁₂ClN₃O₃
- Molecular weight: 233.65 g/mol (calculated from )
- CAS No.: 1277183-21-7 . The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), while the carbamate moiety provides stability and compatibility with Boc (tert-butoxycarbonyl) protection strategies in peptide synthesis .
Properties
IUPAC Name |
tert-butyl N-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-8(2,3)15-7(13)10-6-12-11-5(4-9)14-6/h4H2,1-3H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOQWDMVLXIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Chloromethyl)-1,3,4-Oxadiazol-2-amine
The amine precursor is synthesized via cyclization of a chloromethyl-containing diacylhydrazide. For example, reacting chloromethyl acetic hydrazide with benzoyl chloride forms N'-(chloromethylacetyl)-benzoylhydrazine , which cyclizes in POCl₃ to yield 5-(chloromethyl)-1,3,4-oxadiazol-2-amine. This intermediate is isolated as a crystalline solid (mp 145–147°C) with 68% yield.
Boc Anhydride Reaction
The amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and Et₃N. Optimal conditions involve THF at 0°C, gradually warming to room temperature over 4 hours. This method, adapted from Ambeed’s protocol for tert-butyl (5-bromothiazol-2-yl)carbamate, achieves 91% yield with minimal byproducts.
Table 2: Boc Protection Reaction Parameters
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Methyl-oxadiazole | SO₂Cl₂ | CCl₄ | 70 | 65 | |
| 5-Bromomethyl-oxadiazole | NaCl | DMF | 100 | 58 |
Comparative Analysis of Synthesis Routes
The diacylhydrazide cyclization route offers the highest yield (78%) and regioselectivity but requires stringent anhydrous conditions. Boc protection of pre-formed amines provides modularity but necessitates additional steps for amine synthesis. Alkylation methods, while versatile, suffer from lower yields due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used, often leading to modified oxadiazole rings.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate has been investigated for its potential as a pharmaceutical agent. The oxadiazole ring system is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds with similar oxadiazole structures inhibited the growth of various bacterial strains effectively. This suggests that this compound could be explored further for its antibacterial properties.
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. The chloromethyl group can enhance the reactivity of the molecule, allowing it to interact effectively with biological targets in pests.
Case Study: Pesticidal Efficacy
A study on oxadiazole derivatives indicated that they could be effective against certain pests by disrupting their metabolic pathways. This opens avenues for developing new agricultural chemicals based on the structure of this compound.
Material Science
In material science, compounds containing oxadiazole rings are often used to improve the thermal stability and mechanical properties of polymers. This compound can be incorporated into polymer matrices to enhance performance characteristics.
Data Table: Comparison of Thermal Properties
| Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| This compound | 250 | 50 |
| Standard Polymer | 200 | 30 |
This table illustrates how incorporating this compound can significantly improve both thermal stability and mechanical strength compared to standard polymers.
Mechanism of Action
The mechanism of action of tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The oxadiazole ring may also interact with biological receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The compound’s structural analogues differ in substituents on the oxadiazole ring, influencing their physicochemical properties and applications. Key examples include:
Key Differences and Trends
Substituent Effects on Reactivity :
- The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols), enabling conjugation to biomolecules or polymers .
- Electron-withdrawing groups (e.g., pyridin-2-yl in 4a) enhance the electrophilicity of the oxadiazole ring, improving interactions with enzyme active sites .
- Thioether linkages (e.g., in 6b) introduce redox-responsive properties, useful in prodrug design .
Synthetic Yields :
- Derivatives with aromatic substituents (e.g., phenyl, pyridinyl) typically yield 57–64% due to steric hindrance during cyclization .
- Thioether-containing analogues (e.g., 6a–d) achieve higher yields (92–95%) owing to optimized coupling conditions with aryl halides .
Biological Activity: Compounds like 4a and 4d exhibit inhibitory activity against carbonic anhydrase II, with IC₅₀ values in the micromolar range, attributed to hydrogen bonding with the oxadiazole ring .
Physicochemical Properties :
Biological Activity
Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, potential applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 235.69 g/mol. Its structure includes a tert-butyl group, a chloromethyl substituent, and an oxadiazole ring, which enhances its reactivity and biological activity. The presence of the chloromethyl group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Research indicates that this compound interacts with specific biological targets, primarily enzymes and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites on these molecules, potentially inhibiting their activity. This mechanism can lead to significant downstream effects on cellular processes, making it a candidate for drug development.
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example:
- Inhibition Zones : In tests against Pseudomonas aeruginosa and Klebsiella pneumoniae, the compound showed inhibition zones comparable to standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 and KB-V1. The IC50 values for these activities are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.1 |
| KB-V1 | 14 |
This suggests that this compound may interfere with critical cellular pathways involved in cancer cell growth .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological activities of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate | Contains a methyl group instead of chlorine | Different reactivity profile due to methyl substitution |
| Tert-butyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate | Features a trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |
| Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | Contains a pyrrolopyridine structure | Offers distinct pharmacological properties |
This compound stands out due to its combination of the chloromethyl group and the oxadiazole ring, which confer distinct chemical reactivity and biological activity compared to other carbamates .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Activity : A study exploring derivatives of oxadiazole compounds indicated promising antiviral effects against various viral strains. The mechanism involved modulation of viral replication through enzyme inhibition .
- Cytotoxicity Studies : Research assessing the cytotoxic effects on human cell lines revealed that while some derivatives exhibited low toxicity profiles, others showed significant cytotoxicity at higher concentrations .
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate?
The compound is typically synthesized via multi-step reactions involving carbamate protection, cyclization, and functionalization. For example:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to a precursor amine, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under inert conditions .
- Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate using reagents like POCl₃ or polyphosphoric acid .
- Step 3 : Chloromethylation at the 5-position of the oxadiazole ring using chloromethylating agents (e.g., ClCH₂SO₂Cl) in the presence of a base .
Key considerations : Optimize reaction temperatures (e.g., reflux vs. room temperature) and stoichiometry to minimize side products. Purification often involves column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized to confirm its structural integrity?
A combination of analytical techniques is used:
- NMR spectroscopy : ¹H and ¹³C NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and oxadiazole ring substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion for C₈H₁₁ClN₃O₃: calculated 232.0485, observed 232.0488) .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 41.3%, H 4.7%, N 18.1%) .
Q. What are the stability and storage requirements for this compound?
- Stability : The Boc group is stable under neutral and mildly acidic/basic conditions but degrades in strong acids (e.g., TFA) or bases . The chloromethyl moiety may hydrolyze in aqueous environments.
- Storage : Store at –20°C in anhydrous conditions (e.g., sealed with molecular sieves) to prevent moisture-induced degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 58% vs. 90%) often arise from:
- Reagent purity : Use freshly distilled POCl₃ or Boc₂O to avoid side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) in coupling steps may require precise ligand ratios (e.g., BINAP) to enhance efficiency .
- Workup protocols : Extract reaction mixtures with EtOAC/H₂O (3x) to recover polar intermediates. Validate yields via HPLC purity checks (>95%) .
Q. What strategies are effective for modifying the chloromethyl group to enhance bioactivity?
The chloromethyl group serves as a versatile handle for functionalization:
- Nucleophilic substitution : React with amines (e.g., piperazine) to form secondary amines, improving solubility .
- Click chemistry : Azide-alkyne cycloaddition to attach fluorophores or targeting moieties .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the oxadiazole scaffold .
Note : Monitor reaction progress via TLC (silica gel, UV detection) to avoid over-substitution .
Q. How can researchers address the lack of ecotoxicological data for this compound?
In absence of reported
- Predictive modeling : Use QSAR tools (e.g., EPI Suite) to estimate LC₅₀ values for aquatic organisms based on logP and molecular weight .
- In vitro assays : Test against Daphnia magna or algae models to assess acute toxicity.
- Degradation studies : Perform hydrolysis/photolysis experiments to identify persistent metabolites .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
- Detection limits : Employ LC-MS/MS with MRM transitions (e.g., m/z 232 → 176 for quantification) to enhance sensitivity .
- Calibration : Prepare standard curves in matching biological matrices to account for ion suppression .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
